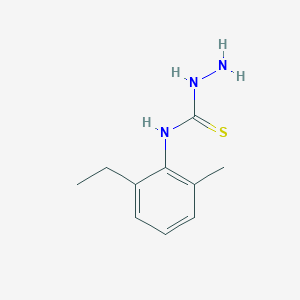

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .

Análisis De Reacciones Químicas

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-ethyl-6-methylaniline with thiosemicarbazide in an organic solvent such as ethanol or methanol. The reaction is heated to facilitate product formation, followed by purification through recrystallization.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Producing hydrazine derivatives.

- Substitution : Nucleophilic substitution reactions involving the hydrazine group.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

As a reagent in organic synthesis, it serves as an intermediate in the preparation of other chemical compounds. Its unique structure allows for modifications that can yield diverse derivatives with varying properties.

Biological Studies

The compound is utilized in the study of enzyme mechanisms and protein interactions. It can inhibit enzyme activity by binding to active sites or modifying enzyme structures, impacting biochemical pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown low IC50 values, indicating strong anticancer potential .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of synthesized hydrazinecarbothioamide derivatives against human HeLa and murine L1210 cells. Several compounds demonstrated low micromolar IC50 values, suggesting strong cytostatic effects comparable to established chemotherapeutics like melphalan .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of similar compounds, revealing that some derivatives effectively inhibited β-lactamase activity and exhibited antibacterial properties against various microbial strains . This suggests potential applications in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparación Con Compuestos Similares

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:

- N-(2-methylphenyl)hydrazinecarbothioamide

- N-(2-ethylphenyl)hydrazinecarbothioamide

- N-(2,6-dimethylphenyl)hydrazinecarbothioamide

These compounds share similar chemical structures but differ in their substituents, which can affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall chemical behavior.

Actividad Biológica

N-(2-ethyl-6-methylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and comparative efficacy with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide moiety, which is known for its reactivity and potential biological applications. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological properties.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structure of target proteins, disrupting normal biochemical pathways. This interaction can lead to various biological effects, including anti-cancer and antimicrobial activities .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A-549 (lung cancer) and Hep-G2 (liver cancer) cells. The compound's efficacy was evaluated using the MTT assay, which measures cell viability following treatment.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 15.0 |

| This compound | Hep-G2 | 12.5 |

| Etoposide | A-549 | 45.0 |

| Etoposide | Hep-G2 | 40.0 |

The IC50 values indicate that this compound is significantly more potent than etoposide in these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The data suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and evaluation of hydrazinecarbothioamide derivatives, including this compound. One study highlighted its potential in inducing apoptosis in cancer cells through molecular dynamics simulations that elucidated interactions with target proteins involved in cell survival pathways .

Comparative Analysis with Similar Compounds

When compared to other hydrazine derivatives such as N-(2-methylphenyl)hydrazinecarbothioamide and N-(2,6-dimethylphenyl)hydrazinecarbothioamide, the unique substitution pattern of this compound appears to enhance its biological activity. The structure–activity relationship (SAR) indicates that specific substitutions on the phenyl ring significantly influence its reactivity and interaction with biological targets .

Table 3: Comparison of Biological Activities

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| N-(2-methylphenyl)hydrazinecarbothioamide | 25 | 64 |

| N-(2,6-dimethylphenyl)hydrazinecarbothioamide | 30 | 128 |

Propiedades

IUPAC Name |

1-amino-3-(2-ethyl-6-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-3-8-6-4-5-7(2)9(8)12-10(14)13-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYFZSLHEZWKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=S)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.